molecular formula C9H10BrClFN B15302930 rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

Cat. No.: B15302930
M. Wt: 266.54 g/mol
InChI Key: IVHQXLVZEIYTKA-RJUBDTSPSA-N
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Description

rac-(1R,2S)-5-Bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a bicyclic indenamine derivative featuring a bromine atom at position 5 and a fluorine atom at position 2 of the indene ring. The "rac" designation indicates a racemic mixture (1:1 ratio of enantiomers), while "cis" refers to the spatial arrangement of substituents on the bicyclic system. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

(1S,2R)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7-5(3-6)4-8(11)9(7)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m1./s1

InChI Key

IVHQXLVZEIYTKA-RJUBDTSPSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C1C=C(C=C2)Br)N)F.Cl

Canonical SMILES

C1C(C(C2=C1C=C(C=C2)Br)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves several steps. One common method starts with the bromination and fluorination of an indene precursor. The reaction conditions often include the use of bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions. The resulting intermediate is then subjected to amination using an appropriate amine source, followed by hydrochloride salt formation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of halogen atoms or reduction of the indene ring.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced indene derivatives.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions, stereochemistry, and functional groups.

Table 1: Comparison of Structural Analogs
Compound Name Substituents (Position) Stereochemistry CAS Number Molecular Formula Molecular Weight (g/mol) Key Data/Applications
rac-(1R,2S)-5-Bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis Br (C5), F (C2) Racemic (cis) Not provided C₉H₁₀BrClFN (estimated) ~277.55 Likely intermediate for pharmaceuticals or ligands
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Br (C5), F (C4) R-enantiomer 2703746-35-2 C₉H₁₀BrClFN 277.55 Pharmaceutical intermediate (Angene Chemical)
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride F (C5) S-enantiomer 2103399-35-3 C₉H₁₁ClFN 191.64 Potential bioactive scaffold ()
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride F (C5, C6) R-enantiomer 1637453-74-7 C₉H₁₀ClF₂N 205.63 Studied for enhanced electronic effects ()
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride Br (C5), F (C4), ester (C1) Not specified 2089649-44-3 C₁₂H₁₄BrClFNO₂ 358.60 Multifunctional derivative for synthetic chemistry ()

Key Differences and Implications

Substituent Position and Electronic Effects: Bromine at C5 (as in the target compound) increases molecular weight and lipophilicity compared to non-brominated analogs (e.g., ). Fluorine at C2 vs.

Stereochemistry :

  • Racemic mixtures (e.g., target compound) may exhibit different pharmacokinetic profiles compared to enantiopure derivatives like (R)-5-Bromo-4-fluoro ().

Functional Group Additions: The ester group in Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride () introduces additional reactivity for further derivatization.

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